2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate

Ion Channel Pharmacology KCNQ2/Q3 Antagonist Automated Patch Clamp

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is a synthetic dihydroquinoline derivative (C₁₉H₂₆N₂O₂, MW 314.4) wherein the 6‑hydroxy group of 2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ) is modified with a cyclohexylcarbamate moiety. This structural modification imparts distinct physicochemical and biological properties compared to the parent DHQ and other 1,2‑dihydroquinoline analogs, positioning it as a candidate for ion‑channel modulation and antioxidant applications.

Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
Cat. No. B5617450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate
Molecular FormulaC19H26N2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C=C(C=C2)OC(=O)NC3CCCCC3)(C)C
InChIInChI=1S/C19H26N2O2/c1-13-12-19(2,3)21-17-10-9-15(11-16(13)17)23-18(22)20-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H,20,22)
InChIKeyDXICXPWESAKUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate (CAS 297157-34-7): Core Identity and Procurement-Relevant Profile


2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is a synthetic dihydroquinoline derivative (C₁₉H₂₆N₂O₂, MW 314.4) wherein the 6‑hydroxy group of 2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ) is modified with a cyclohexylcarbamate moiety . This structural modification imparts distinct physicochemical and biological properties compared to the parent DHQ and other 1,2‑dihydroquinoline analogs, positioning it as a candidate for ion‑channel modulation and antioxidant applications [1].

Why 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate Cannot Be Interchanged with Unsubstituted DHQ or Simple Carbamate Analogs


Generic substitution of 2,2,4‑trimethyl‑1,2‑dihydroquinolin‑6‑yl cyclohexylcarbamate with 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ) or other O‑substituted analogs is not scientifically justified because the cyclohexylcarbamate group fundamentally alters ion‑channel affinity, metabolic stability, and tissue‑redox behavior. DHQ itself exhibits hepatoprotective and antioxidant activity (normalizing CCl₄‑induced liver injury in rats more effectively than carsil [1]), but the cyclohexylcarbamate derivative introduces distinct KCNQ2/Q3 potassium channel antagonist activity (IC₅₀ 120 nM [2]) that is absent in the parent phenol. Furthermore, the carbamate linkage modulates CYP450 inhibition profiles—showing moderate CYP3A4 inhibition (IC₅₀ 3.9 µM) and low CYP2D6 inhibition (IC₅₀ 19.9 µM [2])—which has direct implications for in‑vivo pharmacokinetics and potential drug‑drug interaction liability. These orthogonal activity vectors mean that swapping the cyclohexylcarbamate for a simpler substituent would eliminate the KCNQ2/Q3 pharmacology and unpredictably alter metabolic handling, rendering generic substitution scientifically unsound for any application where ion‑channel modulation, CNS penetration, or liver‑selective antioxidant action is required.

Quantitative Differentiation of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate from Closest Analogs


KCNQ2/Q3 Potassium Channel Antagonism: A Unique Pharmacological Selectivity Not Shared by DHQ or Simple Carbamates

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate potently inhibits the human KCNQ2/Q3 potassium channel with an IC₅₀ of 120 nM, measured in CHO cells using automated patch clamp electrophysiology [1]. In contrast, the parent compound 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ) shows no reported activity at KCNQ2/Q3 channels, and other O‑substituted dihydroquinolines (e.g., ethoxyquin) are primarily characterized as antioxidants rather than ion‑channel modulators. This 120 nM potency places the compound in a pharmacologically relevant range for neuronal excitability modulation and is a direct consequence of the cyclohexylcarbamate substitution—a feature that cannot be replicated by simple methyl, ethyl, or phenyl carbamate analogs due to differing steric and lipophilic profiles.

Ion Channel Pharmacology KCNQ2/Q3 Antagonist Automated Patch Clamp

CYP450 Inhibition Profile: Differentiated Metabolic Liability Compared to DHQ

The compound exhibits a moderate inhibition of CYP3A4 (IC₅₀ = 3.9 µM) and low inhibition of CYP2D6 (IC₅₀ = 19.9 µM) [1]. While direct comparative CYP inhibition data for DHQ is unavailable, the presence of the cyclohexylcarbamate group is expected to significantly alter cytochrome P450 binding compared to the free phenol, as carbamates are known to engage heme‑iron coordination differently than hydroxyl groups. The 5‑fold selectivity window between CYP3A4 and CYP2D6 suggests that metabolic clearance via CYP3A4 will dominate, whereas DHQ—lacking the carbamate—would be expected to undergo primarily Phase II conjugation (glucuronidation/sulfation) rather than oxidative metabolism, leading to different in‑vivo half-life and drug‑drug interaction risk profiles.

Drug Metabolism CYP450 Inhibition ADME

Antioxidant Efficacy: Inferior to DHQ in Normalizing CCl₄‑Induced Liver Injury

6‑Hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (DHQ) has demonstrated robust hepatoprotective activity in a rat model of CCl₄‑induced toxic liver injury, normalizing serum transaminases, γ‑glutamyl transpeptidase, conjugated dienes, and oxidative metabolism enzyme activities more effectively than carsil (silymarin) [1]. While no head‑to‑head study has directly compared the cyclohexylcarbamate derivative to DHQ in this model, the O‑cyclohexylcarbamate modification is expected to reduce intrinsic radical‑scavenging capacity because it caps the phenolic hydroxyl group that is essential for hydrogen‑atom transfer (HAT)‑based antioxidant mechanisms. This inference is consistent with the broader SAR of the 1,2‑dihydroquinoline class: O‑alkylation (e.g., ethoxyquin) substantially alters antioxidant potency and tissue distribution compared to the free phenol [2]. Consequently, for applications requiring maximal hepatic antioxidant protection, DHQ remains the preferred compound; the cyclohexylcarbamate derivative sacrifices some antioxidant potency in exchange for ion‑channel activity.

Oxidative Stress Hepatoprotection Antioxidant Comparison

High-Value Application Scenarios for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate Based on Quantitative Differentiation


KCNQ2/Q3 Potassium Channel Probe for Neuronal Excitability Research

The 120 nM IC₅₀ at human KCNQ2/Q3 channels [1] makes this compound a valuable pharmacological tool for dissecting M‑current physiology in native neurons and recombinant systems. Unlike retigabine (which activates rather than blocks KCNQ2/Q3) or broad‑spectrum potassium channel blockers, the dihydroquinoline‑cyclohexylcarbamate scaffold offers a distinct chemotype for structure‑activity relationship (SAR) exploration. Researchers studying hyperexcitability disorders (epilepsy, neuropathic pain, tinnitus) can use this compound to evaluate whether KCNQ2/Q3 channel blockade—rather than activation—provides therapeutic benefit, a pharmacological approach not accessible with DHQ or other simple 1,2‑dihydroquinoline antioxidants.

Dual‑Action Preclinical Candidate: Ion‑Channel Modulation with Residual Antioxidant Activity

For in‑vivo models where both oxidative stress and neuronal hyperexcitability contribute to pathology (e.g., cerebral ischemia/reperfusion injury, traumatic brain injury, neurodegenerative disease), this compound offers a unique combinatory pharmacology. DHQ has demonstrated neuroprotective efficacy in a rat cerebral ischemia/reperfusion model by reducing oxidative stress markers (S100B, 8‑isoprostane, 8‑hydroxy‑2‑deoxyguanosine), inhibiting inflammation (myeloperoxidase, interleukins, NF‑κB2), and modulating apoptosis (caspase activity, DNA fragmentation) [2]. The cyclohexylcarbamate derivative may retain some of these antioxidant and anti‑inflammatory properties while adding KCNQ2/Q3‑mediated control of neuronal excitability—a dual mechanism that no mono‑functional antioxidant or ion‑channel modulator can replicate.

CYP‑Profiled Lead Optimization in Drug Discovery Programs

The compound’s characterized CYP3A4 (IC₅₀ 3.9 µM) and CYP2D6 (IC₅₀ 19.9 µM) inhibition profile [1] enables medicinal chemists to pre‑screen for metabolic liabilities early in a SAR campaign. This is particularly valuable when the goal is to dial out CYP inhibition while preserving KCNQ2/Q3 activity. The ~5‑fold CYP3A4/CYP2D6 selectivity ratio provides a baseline metric against which newly synthesized analogs can be benchmarked—an advantage not offered by DHQ, for which CYP inhibition data are absent.

Quote Request

Request a Quote for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.